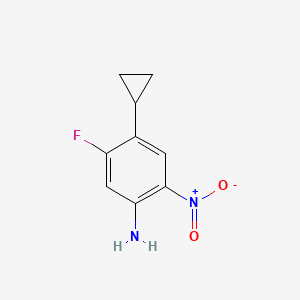
4-Cyclopropyl-5-fluoro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H9FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropyl group, a fluorine atom, and a nitro group
Preparation Methods
The synthesis of 4-Cyclopropyl-5-fluoro-2-nitroaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the cyclopropyl group to the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Cyclopropyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The fluorine atom can be substituted with other groups under specific conditions, such as nucleophilic aromatic substitution.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropyl-5-fluoro-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can enhance the compound’s binding affinity to certain proteins, while the cyclopropyl group can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
4-Cyclopropyl-5-fluoro-2-nitroaniline can be compared with other similar compounds such as:
4-Fluoro-2-nitroaniline: Lacks the cyclopropyl group, which can affect its reactivity and applications.
N-Cyclopropyl-4-fluoro-2-nitroaniline: Similar structure but different substitution pattern, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9FN2O2 |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
4-cyclopropyl-5-fluoro-2-nitroaniline |
InChI |
InChI=1S/C9H9FN2O2/c10-7-4-8(11)9(12(13)14)3-6(7)5-1-2-5/h3-5H,1-2,11H2 |
InChI Key |
FCTFLVRXAYZCNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


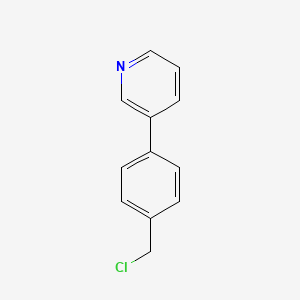
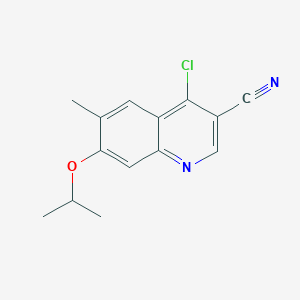
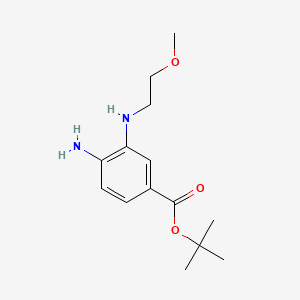
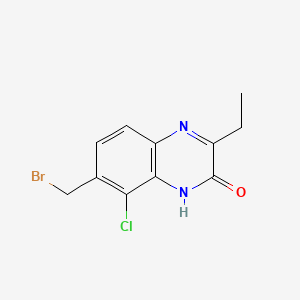
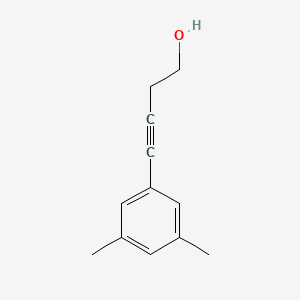
![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
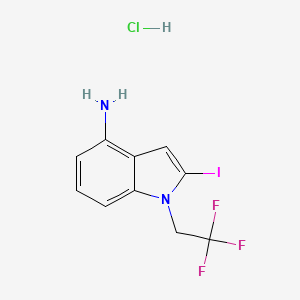
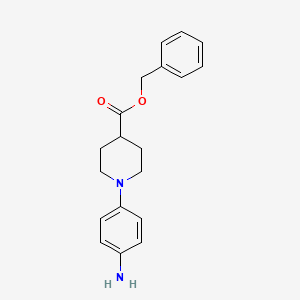
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
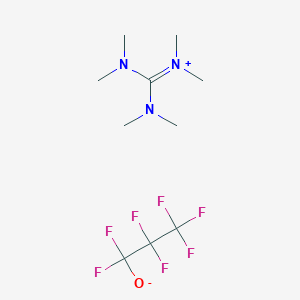
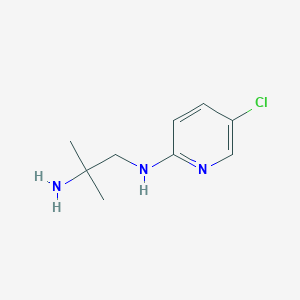
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
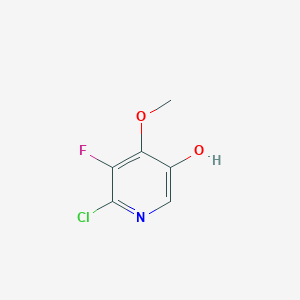
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
